molecular formula C21H21N3O5S2 B2554853 Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate CAS No. 722478-25-3

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2554853
CAS No.: 722478-25-3
M. Wt: 459.54
InChI Key: QJUICQBYWSJSKO-UHFFFAOYSA-N
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Description

This compound features a central thiophene ring substituted with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 5-position acetamido linker bearing a quinazolin-4-ylthio moiety.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUICQBYWSJSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring and the quinazoline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester and amide groups. For example, the ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and quinazoline rings.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its quinazoline moiety, which is known for its bioactivity. It is being investigated for its potential to inhibit kinases, which are crucial in many cellular processes .

Medicine

In medicine, the compound is being explored for its anticancer properties. The quinazoline ring system is a common scaffold in many anticancer agents, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties .

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as kinases. The quinazoline moiety binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:

Compound Name (CAS No.) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Findings References
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate (Main Compound) Quinazolin-4-ylthioacetamido C₂₀H₂₀N₄O₅S₂ 468.52 (estimated) Presumed kinase/DNA-targeting due to quinazoline moiety; exact activity data pending further studies. N/A (hypothesized from structural features)
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate (CAS not provided) Trifluoroacetamido C₁₃H₁₅F₃N₂O₅S 368.33 Binding energy of -5.7 kcal/mol against AvrRps4 protein (Pseudomonas syringae), comparable to ampicillin (-5.8 kcal/mol). Demonstrated antibacterial potential in silico.
Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (709021-08-9) Phenoxycarbonylamino C₁₈H₁₉NO₆S 377.41 No explicit activity reported; phenoxycarbonyl group may enhance lipophilicity and membrane permeability.
3-Methyl-5-[(3-methyl-isoxazole-5-carbonyl)-amino]-thiophene-2,4-dicarboxylic acid diethyl ester (899525-06-5) 3-Methylisoxazole-5-carbonylamino C₁₆H₁₈N₂O₆S 366.39 Structural simplicity with isoxazole ring; potential for targeting bacterial or fungal enzymes.
2,4-Dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate (379236-91-6) Tricyclic thia-diazatricyclo group C₂₈H₂₇N₃O₆S₃ 597.73 High molecular weight suggests niche applications (e.g., antiproliferative agents); no explicit data in evidence.
Diethyl 3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate (CAS not provided) Tetrahydropyrimidine carboxamido C₂₂H₂₆N₄O₅S₂ 498.59 Reported as anti-proliferative and antimicrobial in Malani et al. (2016).

Structural and Functional Analysis

Substituent Impact on Activity
  • Electron-Withdrawing Groups (e.g., Trifluoroacetyl) : Enhance binding affinity to bacterial targets (e.g., AvrRps4 protein) via dipole interactions or hydrogen bonding .
  • Bulkier Substituents (e.g., Tricyclic Systems) : Higher molecular weight analogs (e.g., 597.73 g/mol) may face solubility challenges but could target specific enzymes or DNA structures .
Physicochemical Properties
  • Solubility : Smaller analogs (e.g., trifluoroacetyl derivative, 368.33 g/mol) likely exhibit better aqueous solubility than bulkier derivatives.

Biological Activity

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H21N3O5S2\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}_{2}

This structure includes a thiophene ring, a quinazoline moiety, and carboxylate groups, which are significant for its biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The incorporation of the quinazoline moiety in this compound enhances its ability to inhibit tumor cell proliferation. In vitro studies have shown that derivatives with similar structures can effectively inhibit various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

2. Antimicrobial Properties

Compounds containing quinazoline and thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The biological assays suggest that the compound may inhibit bacterial growth through mechanisms that involve interference with bacterial cell wall synthesis or protein synthesis .

3. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism and implicated in diabetes, some derivatives have shown promising DPP-IV inhibitory activity, making them potential candidates for antidiabetic therapies .
  • Cyclooxygenase (COX) : The anti-inflammatory potential is attributed to the inhibition of COX enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline and thiophene moieties can significantly impact the biological activity of the compound. For instance:

  • Substitution Patterns : Bulky groups on the acetamide moiety enhance anticancer efficacy.
  • Functional Groups : The presence of electron-withdrawing groups increases potency against specific targets like DPP-IV and COX enzymes .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Quinazolinone Derivatives : A study found that quinazolinone-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating their potential as anticancer agents .
  • Thiazole and Quinazoline Hybrids : These hybrids showed significant anti-inflammatory and analgesic activities in preclinical models, further supporting the therapeutic potential of compounds containing these structural motifs .

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